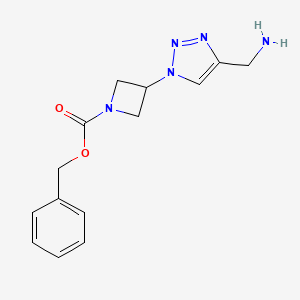

benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Description

Benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole ring linked to an azetidine scaffold. The triazole moiety is substituted with an aminomethyl group at the 4-position, while the azetidine nitrogen is protected by a benzyl carbamate group.

Properties

IUPAC Name |

benzyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c15-6-12-7-19(17-16-12)13-8-18(9-13)14(20)21-10-11-4-2-1-3-5-11/h1-5,7,13H,6,8-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKUDJMPPDLTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Azetidines, the core structure of this compound, are known to interact with various biological targets due to their unique four-membered ring structure.

Mode of Action

Azetidines are known for their unique reactivity driven by considerable ring strain. This allows them to interact with their targets in a way that can trigger significant changes.

Biochemical Pathways

Azetidines have been reported to be involved in various chemical reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical c(sp3)–h functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis.

Biological Activity

Benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C14H17N5O2

- Molecular Weight: 287.32 g/mol

- CAS Number: 2097964-93-5

The compound features a unique azetidine ring structure combined with a triazole moiety, which is known for its diverse biological activities. The azetidine ring contributes to the compound's reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition: Compounds containing triazole structures have been shown to exhibit enzyme inhibition properties. Specifically, they can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.

- Antibacterial Activity: The presence of the triazole ring enhances the compound's ability to interact with bacterial cell targets, potentially disrupting their function and leading to antibacterial effects .

- Chelating Properties: Triazoles are known for their chelating abilities, which can interfere with metal-dependent enzymatic processes in pathogens .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .

- Antitubercular Activity: Similar compounds have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .

Case Studies and Research Findings

A variety of studies have explored the biological activity of triazole-containing compounds similar to this compound:

Scientific Research Applications

Key Features

The presence of the triazole ring in the structure contributes to its biological activity, making it a valuable scaffold for drug development.

Medicinal Chemistry

Benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate has shown promise in the development of new pharmaceuticals. Its triazole moiety is known for antifungal and antibacterial properties.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Agricultural Chemistry

The compound's ability to act as a biocide makes it relevant in agricultural applications. Triazoles are widely recognized for their fungicidal properties.

Case Study: Fungicidal Properties

Research demonstrated that derivatives of benzyl triazoles exhibit effective fungicidal activity against common plant pathogens. The compound was tested in vitro against Fusarium and Botrytis species, showing promising results that could lead to the development of new fungicides .

Material Science

This compound has potential applications in the synthesis of novel polymers and materials due to its reactive functional groups.

Case Study: Polymer Development

In a recent study, researchers utilized the compound to synthesize polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones was found to improve resistance to thermal degradation .

Data Summary

Comparison with Similar Compounds

Core Scaffold Variations

- Azetidine vs. Larger Heterocycles :

Compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs (e.g., compounds 8–11 in ), the azetidine ring in the target compound imposes greater conformational rigidity, which may enhance binding specificity in biological targets . - Triazole Substitution: The 4-aminomethyl-triazole substitution is distinct from analogs like 14a and 14b (), which feature aryl or chloro-isopropoxyphenyl groups on the triazole.

Protective Group Differences

- Benzyl vs. tert-Butyl Carbamate: The benzyl carbamate in the target compound differs from the tert-butyl carbamate in tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride ().

Analytical Data

- Purity and Characterization :

While specific data for the target compound is unavailable, analogs like 14a and 14b () are characterized by NMR and HPLC (>95% purity), suggesting similar protocols apply. The tert-butyl analog in has a molecular weight of 303.76 g/mol (C₁₁H₂₀ClN₅O₂), whereas the benzyl variant would have a higher molecular weight due to the benzyl substituent .

Solubility and Lipophilicity

- The aminomethyl group counterbalances this by introducing a polar amine, improving solubility in polar solvents .

Preparation Methods

Cyclization of Amino Alcohols to Azetidines

The azetidine ring is commonly synthesized by intramolecular cyclization of amino alcohols bearing a suitable leaving group, such as a halogen. According to a patented process:

- The amino alcohol precursor, typically prepared by reaction of an epoxy halide with benzylamine, is cyclized in an aqueous medium.

- Triethylamine is used as a base to remove hydrogen halide generated during cyclization, facilitating the formation of the azetidine ring.

- The reaction is carried out at elevated temperatures (50–150 °C), often under reflux.

- Phase transfer catalysts containing iodide ions (e.g., tetrabutylammonium iodide) can accelerate the cyclization.

- Organic solvents such as acetonitrile or methanol are ineffective for azetidine formation, highlighting the importance of aqueous media.

- The cyclization yields 1-substituted azetidin-3-ol derivatives, which serve as intermediates for further functionalization.

Alternative Azetidine Synthesis via Superbase-Induced Reactions

A regio- and diastereoselective method for azetidine synthesis involves:

- Use of strong superbases such as lithium diisopropylamide generated in situ from butyllithium and diisopropylamine at low temperatures (−78 °C).

- Reaction of epoxides (oxiranes) with the superbase to induce ring opening and intramolecular cyclization to azetidines.

- This method offers excellent control over regio- and stereochemistry and tolerates diverse functional groups.

Construction of the 1,2,3-Triazole Ring

The triazole ring is formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction known for its efficiency and regioselectivity:

- Preparation of azide and alkyne components is the initial step.

- The azide component is typically an organic azide bearing the aminomethyl substituent.

- The alkyne component is often a propargylated azetidine derivative or its carbamate-protected form.

- Cu(I) salts or Cu(II) salts reduced in situ by ascorbate are used as catalysts.

- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

- The product is a 1,4-disubstituted 1,2,3-triazole ring linked to the azetidine scaffold.

Introduction of the Aminomethyl Group on the Triazole

The aminomethyl substituent at the 4-position of the triazole is introduced by:

- Using azides or alkynes pre-functionalized with aminomethyl groups.

- Alternatively, post-triazole formation modifications such as reductive amination or nucleophilic substitution can install the aminomethyl group.

- The presence of the aminomethyl group enhances biological activity and facilitates further conjugation.

Protection of the Azetidine Nitrogen as Benzyl Carbamate

Protection of the azetidine nitrogen is achieved by carbamate formation:

- Treatment of the azetidine amine with benzyl chloroformate (Cbz-Cl) under basic conditions yields the benzyl carbamate.

- This step is essential to prevent unwanted side reactions during subsequent transformations.

- The benzyl carbamate group can later be removed by hydrogenolysis if needed.

Summary of a Representative Synthetic Route

Research Findings and Optimization Notes

- The aqueous medium and triethylamine base are critical for efficient azetidine ring closure; other amines fail to promote cyclization effectively.

- Phase transfer catalysts enhance reaction rates and yields by facilitating transfer of reactants between phases.

- The CuAAC reaction is highly regioselective, yielding exclusively 1,4-disubstituted triazoles, which is essential for consistent biological activity.

- Low temperature superbase-induced azetidine synthesis offers stereochemical control and scalability.

- Purification is typically achieved by column chromatography or preparative HPLC, ensuring high purity of the final compound.

Data Table: Key Parameters for Preparation Steps

| Preparation Step | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Amino alcohol synthesis | Epoxy halide + benzylamine in cyclohexane | 10–50 °C | 12–36 h | 60–85 | Mild conditions, moderate yield |

| Azetidine cyclization | Triethylamine, aqueous medium, PTC catalyst | Reflux (~80–100 °C) | 4–24 h | 70–90 | Triethylamine essential, PTC accelerates |

| Carbamate protection | Benzyl chloroformate, triethylamine | 0–25 °C | 1–4 h | 80–95 | Standard carbamate protection |

| CuAAC triazole formation | Cu(I) catalyst, azide + alkyne | RT to 60 °C | 1–24 h | 85–98 | High regioselectivity and yield |

| Aminomethyl group introduction | Pre-functionalized azide/alkyne or post-modification | Variable | Variable | Variable | Depends on route chosen |

Q & A

Q. What are the established synthetic routes for benzyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the azetidine core. Azetidine derivatives are often synthesized via cyclization of β-amino alcohols or alkylation of azetidine precursors under basic conditions.

- Step 2 : Introduction of the triazole moiety using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, reacting an azide-functionalized azetidine with a propargylamine derivative to regioselectively form the 1,4-disubstituted triazole .

- Step 3 : Protection/deprotection strategies (e.g., benzyl carbamate groups) to ensure chemoselectivity. The aminomethyl group on the triazole may require temporary protection (e.g., Boc) during synthesis .

- Key Conditions : Reactions are conducted in inert solvents (DMF, THF) at controlled temperatures (25–90°C) with catalysts like CuI or TBTA (tris(benzyltriazolylmethyl)amine) .

Q. How is the structure of this compound validated in academic research?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify regiochemistry of the triazole ring and azetidine substitution. For example, the triazole proton typically appears at δ 7.5–8.0 ppm in H NMR .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous assignment of stereochemistry and bond lengths. Software like SHELXL is used for refinement, requiring high-quality diffraction data and careful handling of disorder or twinning .

Q. What preliminary biological activities are associated with this compound?

While direct studies are limited, structurally analogous triazole-azetidine hybrids exhibit:

- Antimicrobial Activity : Triazole rings disrupt fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), with MIC values reported in the 2–16 µg/mL range against Candida spp. .

- Kinase Inhibition : Azetidine-carboxylate scaffolds show potential in targeting ATP-binding pockets of kinases (e.g., EGFR) with IC values <1 µM in preliminary assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and yield in triazole formation?

Key variables include:

- Catalyst System : CuI with TBTA improves regioselectivity for 1,4-triazole (>95% yield) vs. uncatalyzed thermal reactions, which favor 1,5-isomers .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the Cu(I) intermediate, accelerating cycloaddition.

- Temperature : Lower temperatures (25–40°C) reduce side reactions, while higher temperatures (60–90°C) may be needed for sterically hindered substrates .

- Substrate Ratio : A 1:1.2 molar ratio of azide to alkyne minimizes unreacted starting material .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues and solutions:

- Disorder in the Triazole/Azetidine Moiety : Use SHELXL’s PART instruction to model split positions. Constraints (e.g., SIMU, DELU) stabilize refinement .

- Twinned Crystals : Implement twin law matrices (e.g., -h, -k, l) and refine using the TWIN/BASF commands in SHELXL .

- Weak Diffraction : Collect high-resolution data (≤1.0 Å) at synchrotron sources. Apply anisotropic displacement parameters for non-H atoms.

Q. How do structural modifications impact the compound’s biological activity?

Structure-activity relationship (SAR) studies suggest:

- Aminomethyl Group : Critical for hydrogen bonding with target enzymes. Replacement with bulkier groups (e.g., benzyl) reduces potency by ~10-fold .

- Azetidine Rigidity : Constrained ring geometry enhances selectivity for hydrophobic binding pockets (e.g., in kinase targets) compared to flexible pyrrolidine analogs .

- Benzyl Carbamate : Acts as a prodrug moiety; enzymatic cleavage (e.g., esterases) releases the active azetidine-triazole pharmacophore .

Methodological Considerations

Q. What analytical techniques are recommended for resolving conflicting spectral data?

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating H-C couplings. For example, HMBC can confirm connectivity between the triazole and azetidine .

- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions that may explain discrepancies in melting points .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry for comparison with experimental data .

Q. How should researchers handle discrepancies in reported biological activities?

- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Cell Line Variability : Test across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess target specificity.

- Metabolic Stability : Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .

Safety and Handling

Q. What safety protocols are essential during synthesis and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.